1-Chloro-4-methylpentan-2-one

Overview

Description

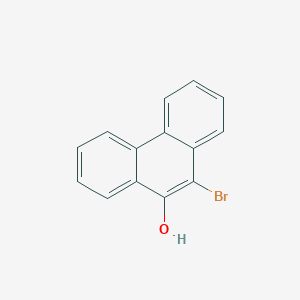

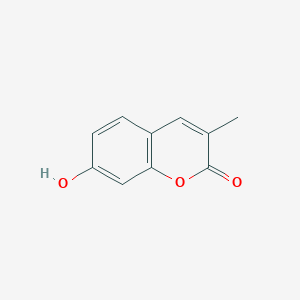

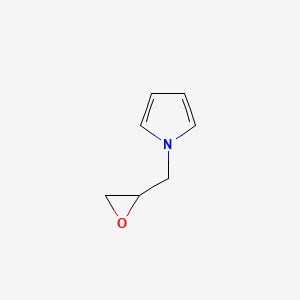

1-Chloro-4-methylpentan-2-one is a compound with the molecular formula C6H11ClO . It has a molecular weight of 134.61 g/mol and an exact mass of 134.049843 g/mol . It is used as a solvent for nitrocellulose, gums, resins, varnishes, paints, lacquers, certain polymers, and as a denaturing agent .

Molecular Structure Analysis

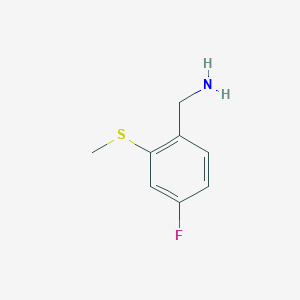

The InChI string for 1-Chloro-4-methylpentan-2-one isInChI=1S/C6H11ClO/c1-5(2)3-6(8)4-7/h5H,3-4H2,1-2H3 . This indicates that the molecule consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .

Scientific Research Applications

Conformational Analysis

1-Chloro-4-methylpentan-2-one has been analyzed for its conformational properties. Studies have investigated the liquid and solid-state infrared spectra of related compounds, like 2-chloro-4-methylpentane, revealing insights into different conformations in neat liquid and crystalline solid states (Crowder & Jaiswal, 1983).

Extraction and Separation Applications

4-methylpentan-2-ol, a related compound, is used in the selective extraction and separation of iron(III) from hydrochloric acid, indicating potential applications in metallurgy and analytical chemistry (Gawali & Shinde, 1974).

Conformer Equilibria Studies

Research into 2,4-Disubstituted pentanes, closely related to 1-Chloro-4-methylpentan-2-one, has provided insights into the effects of substituents on conformer equilibria, with implications for molecular design in chemical synthesis (Hoffmann et al., 1999).

Phase Equilibrium and Thermodynamic Modeling

The thermodynamic behavior of related compounds like 4-methylpentan-2-one has been studied, providing valuable information for industrial applications involving phase equilibria and chemical engineering processes (Chen et al., 2017).

Spectroscopic Investigations

Studies have been conducted on the spectroscopic characteristics and phase behavior of structurally similar compounds, enhancing our understanding of their physical and chemical properties, which could be applicable to 1-Chloro-4-methylpentan-2-one (Buhrmester et al., 2006).

Catalytic Applications

Research into the catalytic properties of compounds like 4-methylpentan-2-one reveals their potential in chemical reactions and industrial processes, such as dehydration reactions (Reddy et al., 2007).

Identification in Natural Products

Compounds structurally related to 1-Chloro-4-methylpentan-2-one have been identified in natural products like wine, contributing to our understanding of flavor and aroma compounds (Fedrizzi et al., 2009).

Safety and Hazards

1-Chloro-4-methylpentan-2-one is a highly flammable liquid . It may cause liver and spleen damage, and is harmful if inhaled . It causes eye, skin, and respiratory tract irritation . Repeated exposure may cause skin dryness or cracking . It may form explosive peroxides and may cause central nervous system effects .

Mechanism of Action

Target of Action

1-Chloro-4-methylpentan-2-one, also known as Methyl isobutyl ketone (MIBK), is primarily used as an organic solvent . Its primary targets are organic and inorganic compounds that it helps dissolve.

Mode of Action

As a solvent, 1-Chloro-4-methylpentan-2-one interacts with its targets by breaking down their structure and allowing them to dissolve. It can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group . In these reactions, the nucleophile attacks the electrophilic carbon from the back side relative to the location of the leaving group .

Pharmacokinetics

As a solvent, it is known for its excellent solubility properties, which would likely influence its absorption and distribution. Its metabolism and excretion would depend on the specific biochemical pathways it interacts with.

Result of Action

The primary result of 1-Chloro-4-methylpentan-2-one’s action is the dissolution of both organic and inorganic compounds. This can facilitate various chemical reactions and processes, particularly in scientific research and industrial applications.

Action Environment

The action of 1-Chloro-4-methylpentan-2-one can be influenced by various environmental factors. For example, the rate of an SN2 reaction, which 1-Chloro-4-methylpentan-2-one can undergo, is significantly influenced by the solvent in which the reaction takes place .

properties

IUPAC Name |

1-chloro-4-methylpentan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c1-5(2)3-6(8)4-7/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMRSFQXWJGXRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-4-methylpentan-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B3190326.png)

![Benzoic acid, 3-chloro-4-[(4-pentylbenzoyl)oxy]-, 4-pentylphenyl ester](/img/structure/B3190357.png)